Dipentyl pyridine-2,6-dicarboxylate
Description
Dipentyl pyridine-2,6-dicarboxylate (DPPD) is an ester derivative of pyridine-2,6-dicarboxylic acid (dipicolinic acid). It is synthesized via the reaction of pyridine-2,6-dicarbonyl dichloride with n-pentanol in dichloromethane, using triethylamine as a base (Et₃N) . Key spectral data include IR peaks at 2955 cm⁻¹ (C-H stretch), 1740 cm⁻¹ (ester C=O), and HRMS confirming a molecular ion [M+H]⁺ at m/z 280.1548 . DPPD’s pentyl ester groups impart distinct physical and chemical properties, making it valuable in polymer chemistry and coordination complexes.
Properties
CAS No. |
63597-04-6 |
|---|---|
Molecular Formula |
C17H25NO4 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
dipentyl pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C17H25NO4/c1-3-5-7-12-21-16(19)14-10-9-11-15(18-14)17(20)22-13-8-6-4-2/h9-11H,3-8,12-13H2,1-2H3 |
InChI Key |
PONGQFFDPLOECH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=NC(=CC=C1)C(=O)OCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipentyl pyridine-2,6-dicarboxylate typically involves the esterification of pyridine-2,6-dicarboxylic acid with pentanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions. The general reaction scheme is as follows:
Pyridine-2,6-dicarboxylic acid+2PentanolH2SO4Dipentyl pyridine-2,6-dicarboxylate+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dipentyl pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Pyridine-2,6-dicarboxylic acid.
Reduction: Dipentyl pyridine-2,6-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Dipentyl pyridine-2,6-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dipentyl pyridine-2,6-dicarboxylate depends on its specific application. In biological systems, it may act as a ligand that binds to metal ions or enzymes, thereby modulating their activity. The pyridine ring can coordinate with metal ions, while the ester groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
Dimethyl and Diethyl Esters
Dimethyl pyridine-2,6-dicarboxylate (DMPD):
- Molecular weight: 195.17 g/mol .
- Key applications: Precursor for fluorescent chemosensors (e.g., receptor P3 in hydrazide-based sensors) , macrocyclic bisamides , and uranium coordination polymers .
- Thermal stability: Thermochemical studies reveal decomposition pathways distinct from metal complexes, with lower thermal stability compared to cobalt(II) or zinc(II) derivatives .
Diethyl pyridine-2,6-dicarboxylate (DEPD):
Chloromethyl and Vinyl Derivatives
4-(Chloromethyl)pyridine-2,6-dicarboxylate (CMDPA):
Dimethyl 4-vinylpyridine-2,6-dicarboxylate (DVDPA):
Coordination Complexes
Cobalt(II) and Zinc(II) Complexes
Cobalt(II) pyridine-2,6-dicarboxylate :
Zinc(II) complexes :
Uranium Complexes
- Uranyl coordination polymers (e.g., [(UO₂)(pydc)₂]²⁻) utilize pyridine-2,6-dicarboxylate as a ligand, highlighting its role in stabilizing high-oxidation-state metals .
Polymer Chemistry
- Polyesters from Diethyl Esters: Example: Poly(ethyleneglycol-2,6-dicarboxylate pyridine) exhibits tunable properties based on diol chain length .
- Biodegradable Polymers: Diethyl pyridine-2,4-/2,5-dicarboxylates are used in bio-derived plastics, whereas DPPD’s non-bioderived status limits its sustainability .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Ester Group | Key Properties | Applications |
|---|---|---|---|---|
| Dipentyl pyridine-2,6-dicarboxylate | 280.15 | Pentyl | Hydrophobic, high boiling point | Polymers, plasticizers |
| Dimethyl pyridine-2,6-dicarboxylate | 195.17 | Methyl | High polarity, low thermal stability | Sensors, macrocycles |
| Diethyl pyridine-2,6-dicarboxylate | 223.21 | Ethyl | Moderate solubility | Biodegradable polymers |
| Cobalt(II) dipic complex | ~400 (varies) | N/A | High thermal stability | Anti-cancer agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
